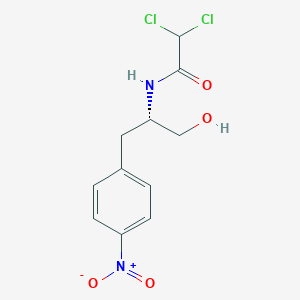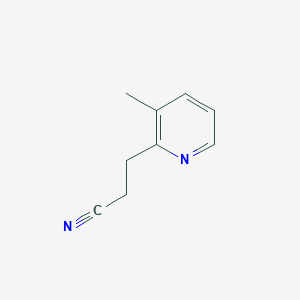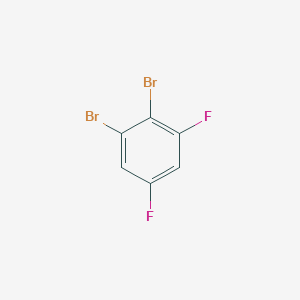
1,2-Dibromo-3,5-difluorobenzène
Vue d'ensemble
Description
“1,2-Dibromo-3,5-difluorobenzene” is an aryl fluorinated building block . It is a white to off-white crystalline powder or flakes .
Synthesis Analysis
The synthesis of “1,2-Dibromo-3,5-difluorobenzene” involves the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide . The reaction takes place at room temperature and yields “1,2-Dibromo-3,5-difluorobenzene” as the major product .
Molecular Structure Analysis
The molecular formula of “1,2-Dibromo-3,5-difluorobenzene” is C6H2Br2F2 . Its molecular weight is 192.99 g/mol .
Chemical Reactions Analysis
“1,2-Dibromo-3,5-difluorobenzene” is used in various chemical reactions. For instance, it was used in the synthesis of 4-bromo-2,6-difluorobenzoic acid .
Physical And Chemical Properties Analysis
“1,2-Dibromo-3,5-difluorobenzene” has a melting point of 36°C and a boiling point of 209°C . Its density is 2.128 g/cm³ . The refractive index is estimated to be 1.5151 .
Applications De Recherche Scientifique
Synthèse organique
“1,2-Dibromo-3,5-difluorobenzène” est fréquemment utilisé comme réactif en synthèse organique . Il joue un rôle crucial dans la formation de divers composés, contribuant à la complexité et à la diversité des molécules organiques.
Applications pharmaceutiques
Ce composé peut être utilisé dans la synthèse de produits pharmaceutiques . Sa structure et ses propriétés uniques peuvent contribuer au développement de nouveaux médicaments et traitements.
Fabrication de colorants
Dans l'industrie des colorants, “this compound” peut être utilisé dans la synthèse de divers colorants . La présence d'atomes de brome et de fluor peut influencer la couleur et d'autres propriétés des colorants.
Produits industriels
Outre les produits pharmaceutiques et les colorants, “this compound” peut également être utilisé dans la synthèse d'autres produits industriels . Ses propriétés chimiques uniques en font un composant précieux dans une large gamme d'applications.
Blocs de construction fluorés
“this compound” est un bloc de construction aryle fluoré . Il peut être utilisé dans la préparation de divers composés fluorés, qui ont des applications dans des domaines tels que les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Synthèse de ligands
Ce composé peut être utilisé dans la préparation de ligands . Les ligands sont des ions ou des molécules qui se lient à un atome métallique central pour former un complexe de coordination. Ces complexes ont des applications en catalyse, en science des matériaux et en médecine.
Safety and Hazards
“1,2-Dibromo-3,5-difluorobenzene” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Mécanisme D'action
Target of Action
1,2-Dibromo-3,5-difluorobenzene is a chemical compound used primarily as a building block in organic synthesis
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution. In this reaction, a nucleophile, a species rich in electrons, attacks the aromatic ring of 1,2-Dibromo-3,5-difluorobenzene, leading to the substitution of one or both bromine atoms. The presence of the electron-withdrawing fluorine atoms on the ring enhances the reactivity of the bromine atoms, making them more susceptible to substitution .
Biochemical Pathways
As a synthetic intermediate, 1,2-Dibromo-3,5-difluorobenzene doesn’t directly participate in biochemical pathways. Instead, it’s used to synthesize other compounds that may have biological activity. The specific pathways affected would depend on the final compound synthesized using 1,2-Dibromo-3,5-difluorobenzene as a building block .
Pharmacokinetics
Like other small organic molecules, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
The molecular and cellular effects of 1,2-Dibromo-3,5-difluorobenzene are not well-defined due to its role as a synthetic intermediate. The effects would largely depend on the final compound synthesized using it as a building block. It’s worth noting that the compound, like other halogenated aromatic compounds, could potentially be reactive and cytotoxic .
Action Environment
The action, efficacy, and stability of 1,2-Dibromo-3,5-difluorobenzene can be influenced by various environmental factors. For instance, it’s sensitive to light, heat, and air, and may decompose under these conditions . Therefore, it’s typically stored in a dark place under an inert atmosphere at room temperature . Additionally, its reactivity in chemical reactions can be influenced by the solvent used, the temperature, and the presence of a catalyst .
Propriétés
IUPAC Name |
1,2-dibromo-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABNJPUNFZFOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905919 | |
| Record name | 1,2-Dibromo-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139215-43-3, 10105-60-9 | |
| Record name | 1,2-Dibromo-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,2-Dibromo-3,5-difluorobenzene useful in organic synthesis?
A: 1,2-Dibromo-3,5-difluorobenzene serves as a versatile building block in organic synthesis due to its ability to undergo site-selective Suzuki-Miyaura reactions. [, ] This selectivity allows for the controlled introduction of different aryl groups onto the molecule.
Q2: How can researchers synthesize difluorinated ortho-terphenyls using 1,2-Dibromo-3,5-difluorobenzene?
A: Researchers successfully synthesized difluorinated ortho-terphenyls through a one-pot Suzuki-Miyaura reaction. [] Reacting 1,2-Dibromo-3,5-difluorobenzene with two equivalents of arylboronic acids yields the desired difluorinated ortho-terphenyls. Furthermore, using one equivalent of an arylboronic acid allows for the site-selective synthesis of 2-bromo-3,5-difluoro-biphenyls, which can be further functionalized. [] This method provides a straightforward route to a variety of difluorinated ortho-terphenyls, which are valuable compounds in materials science and medicinal chemistry.
Q3: Besides Suzuki-Miyaura reactions, are there other coupling reactions where 1,2-Dibromo-3,5-difluorobenzene exhibits site-selectivity?
A: While the provided abstracts don't delve into other reactions, one abstract mentions site-selective Sonogashira reactions with 1,2-Dibromo-3,5-difluorobenzene. [] This suggests that the compound's site-selectivity might extend to other palladium-catalyzed coupling reactions, opening possibilities for diverse molecular constructions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



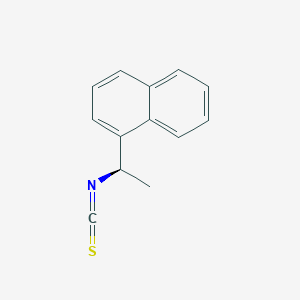
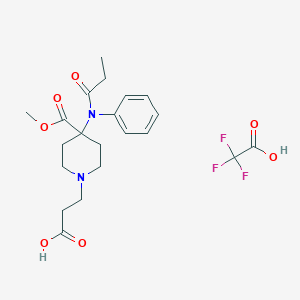





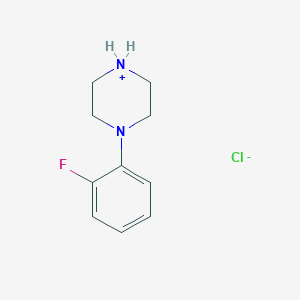

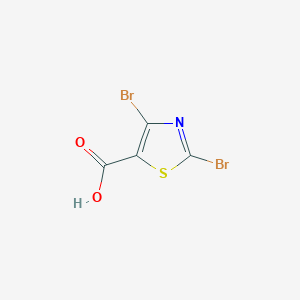
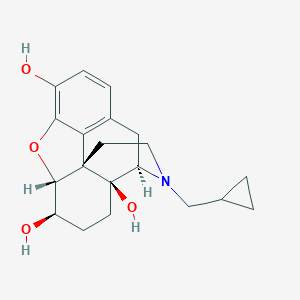
![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)
